molecular formula C2H3F3OS B14739468 Trifluoro(methanesulfinyl)methane CAS No. 2697-49-6

Trifluoro(methanesulfinyl)methane

Cat. No.: B14739468
CAS No.: 2697-49-6
M. Wt: 132.11 g/mol
InChI Key: PEPUHZJLINNJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoro(methanesulfinyl)methane is a specialized organosulfur compound of high interest in advanced chemical research. Its molecular structure, featuring an electron-withdrawing trifluoromethyl group bound to a sulfinyl-bearing methane, makes it a valuable intermediate in synthetic chemistry. Researchers utilize this compound in the development of novel pharmaceuticals and agrochemicals, particularly for constructing complex molecules that require the introduction of fluorinated motifs to modulate their biological activity and metabolic stability. Its applications extend to materials science, where it serves as a precursor for synthesizing ligands and functional polymers. The compound's unique electronic properties also make it a candidate for investigation in electrolyte formulations for energy storage devices. This compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

trifluoro(methylsulfinyl)methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F3OS/c1-7(6)2(3,4)5/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPUHZJLINNJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617507
Record name Trifluoro(methanesulfinyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2697-49-6
Record name Trifluoro(methanesulfinyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The preparation of trifluoromethanesulfonic acid salts via hydrolysis of trifluoromethanesulfonyl fluoride (CF₃SO₂F) with alkali hydroxides (MOH, where M = Li, Na, K) follows a two-step nucleophilic substitution pathway. In the first stage, CF₃SO₂F reacts with aqueous MOH under controlled pressure (2 MPa) and temperature (20–80°C) to form trifluoromethanesulfonate (CF₃SO₃M) and hydrogen fluoride as a byproduct. The reaction proceeds via nucleophilic attack of hydroxide ions on the electrophilic sulfur center, with optimal alkali concentration between 20–40% w/w to balance reaction kinetics and product solubility.

The second stage involves reacting CF₃SO₃M with trifluoromethanesulfonyl chloride (CF₃SO₂Cl) in a molar ratio of 1:1.5–3.0 under catalytic sulfuric acid or sulfolane, yielding trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) at subambient temperatures (-10–25°C). This step exploits the chloride’s higher electrophilicity compared to fluoride, facilitating anhydride formation through a condensation mechanism.

Industrial Process Optimization

Patent CN102911086A demonstrates that maintaining hydrolysis temperatures at 60°C minimizes side reactions such as CF₃SO₂F decomposition while achieving 92% conversion efficiency. Recrystallization of CF₃SO₃M from ethanol reduces F⁻ and SO₄²⁻ impurities to <30 ppm, while atmospheric distillation of (CF₃SO₂)₂O using glass-packed columns enhances product purity to 99.5%. Crucially, replacing traditional phosphorus pentoxide-mediated dehydration with recrystallization and distillation improves safety by eliminating pyrophoric byproducts.

Table 1: Performance Metrics for CF₃SO₃M and (CF₃SO₂)₂O Synthesis

Parameter CF₃SO₃M (Step 1) (CF₃SO₂)₂O (Step 2)
Temperature Range 60°C -5°C to 25°C
Reaction Time 18 hours 5–8 hours
Yield 92% 86–88%
F⁻ Impurity 30 ppm 10–30 ppm
SO₄²⁻ Impurity 20 ppm 10–20 ppm

Reductive Sulfination of Trifluoromethyl Halides

Synthesis of Sodium Trifluoromethanesulfinate

An alternative route detailed in patent CN102911087A involves reductive sulfination of trifluoromethyl halides (CF₃X, X = Cl, Br, I) using inorganic sulfur agents (e.g., sodium dithionite) in acetonitrile. CF₃Cl reacts with sodium dithionite (Na₂S₂O₄) and sodium bicarbonate at 50°C for 8 hours, forming sodium trifluoromethanesulfinate (CF₃SO₂Na) with 85% yield after ethyl acetate extraction and drying. Subsequent oxidation with hydrogen peroxide (40% w/w) converts CF₃SO₂Na to CF₃SO₃H via a radical mechanism, achieving 99.9% purity after sulfuric acid-catalyzed distillation.

Oxidative Acidification Dynamics

The acidification of CF₃SO₂Na to CF₃SO₃H requires stoichiometric excess of sulfuric acid (H₂SO₄:CF₃SO₂Na = 10:1) at 100°C for 5 hours. This step proceeds through protonation of the sulfinate oxygen, followed by oxidation of the sulfur center from +4 to +6. Impurity profiling reveals Cl⁻ content below 15 ppm, attributable to rigorous vacuum distillation (160°C, 10 mmHg) that removes residual CF₃Cl and HCl.

Applications in Aryne Trifluoromethanesulfonylation

Benzyne Intermediate Generation

Recent advancements documented in PubMed ID 29497592 utilize CF₃SO₂Na as a trifluoromethanesulfonyl source in aryne chemistry. Treatment of 2-(trimethylsilyl)aryl triflates with cesium fluoride generates benzynes, which react with CF₃SO₂Na under 15-crown-5 catalysis to form aryl triflones (Ar-SO₂CF₃). This method achieves moderate yields (45–75%) and exemplifies the utility of CF₃SO₂Na in constructing bioactive molecules with enhanced lipophilicity and metabolic stability.

Comparative Analysis of Methodologies

Efficiency and Scalability

The CF₃SO₂F hydrolysis route offers superior anhydride yields (88%) and scalability due to continuous-flow reactor compatibility, whereas the CF₃Cl sulfination method provides cost advantages for CF₃SO₃H production but requires multi-step purification. Industrial adoption favors the former for anhydride synthesis, while pharmaceutical applications prefer the latter for high-purity acid production.

Chemical Reactions Analysis

Types of Reactions: Trifluoro(methanesulfinyl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethanesulfonic acid, trifluoromethylsulfinic acid, and various substituted derivatives .

Scientific Research Applications

Trifluoro(methanesulfinyl)methane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which trifluoro(methanesulfinyl)methane exerts its effects involves the interaction of its trifluoromethyl group with various molecular targets. The high electronegativity of the trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The sulfinyl group also plays a crucial role in stabilizing reaction intermediates and facilitating the formation of desired products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trifluoro(methanesulfinyl)methane belongs to a broader class of fluorinated sulfinyl and sulfonyl compounds. Below is a detailed comparison with structurally or functionally related compounds:

Bis(trifluoromethyl)disulfide (C₂F₆S₂)

  • Structure : Two trifluoromethyl groups connected by a disulfide bond (S–S).
  • CAS : 372-64-5 .
  • Properties : Higher molecular weight (202.13 g/mol ) compared to CF₃S(O)F. The disulfide bond confers redox reactivity, making it useful in radical reactions.
  • Applications : Used as a fluorinating agent and in polymer chemistry .

Trimethylsilyl Trifluoromethanesulfonate (CF₃SO₃Si(CH₃)₃)

  • Structure : A triflate group (SO₃CF₃) bonded to a trimethylsilyl group.
  • CAS : 27607-77-8 .
  • Properties : Acts as a strong Lewis acid catalyst. Unlike CF₃S(O)F, it is hygroscopic and widely used in organic synthesis for silylation and Friedel-Crafts reactions.
  • Market Data : Global consumption is tracked due to its industrial relevance in pharmaceuticals and agrochemicals .

[4-(Trifluoromethyl)phenyl]methanesulfonyl Chloride (C₈H₆ClF₃O₂S)

  • Structure : A sulfonyl chloride (SO₂Cl) attached to a trifluoromethyl-substituted benzene ring.
  • CAS : 156522-23-5 .
  • Properties : Electrophilic reactivity enables sulfonamide formation. The aromatic ring enhances stability compared to aliphatic sulfonyl chlorides.
  • Applications : Intermediate in drug synthesis, e.g., for benzimidazole derivatives .

Trifluoro(fluoromethoxy)methane (CF₃OCH₂F)

  • Structure : A fluorinated ether with a trifluoromethyl and fluoromethoxy group.
  • CAS : 2261-01-0 .
  • Properties : Lower boiling point (29–32°C ) compared to CF₃S(O)F due to weaker intermolecular forces.
  • Applications: Potential use as a refrigerant or solvent .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Reactivity/Applications
This compound CF₃S(O)F 136.069 N/A Sulfinyl fluoride; synthesis intermediate
Bis(trifluoromethyl)disulfide C₂F₆S₂ 202.13 -29 Redox-active fluorinating agent
Trimethylsilyl triflate CF₃SO₃Si(CH₃)₃ 260.26 142 Lewis acid catalyst
[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride C₈H₆ClF₃O₂S 258.65 N/A Electrophilic sulfonylation

Research Findings

Triflates as Benzyne Precursors : 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate is synthesized efficiently (66% yield) and serves as a precursor to o-benzyne, enabling aryne-mediated cycloadditions .

Catalytic Applications : Trimethylsilyl triflate is a key catalyst in benzimidazole synthesis, highlighting its role in green chemistry due to recyclability .

Sulfonyl Chlorides in Drug Synthesis : [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride is used to prepare sulfonamide-based pharmaceuticals, emphasizing its electrophilic versatility .

Evaporation Enthalpy Studies : CF₃S(O)F exhibits well-characterized phase-change behavior, with evaporation enthalpy data critical for industrial process design .

Q & A

What are the recommended synthetic routes for Trifluoro(methanesulfinyl)methane, and how do reaction conditions influence yield?

Basic Research Question
this compound can be synthesized via nucleophilic substitution or oxidation reactions. A common approach involves reacting methyl triflate with sulfur nucleophiles under anhydrous conditions, as described in protocols for analogous sulfinyl compounds . Key factors affecting yield include:

  • Temperature control : Reactions typically proceed at −78°C to 0°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents like acetonitrile or dichloromethane enhance reactivity .
  • Catalyst use : Silver(I) fluoride or tert-butyl hypochlorite may accelerate sulfinyl group formation .
    Data Contradiction Note : Discrepancies in yields (e.g., 60–90% in literature) often arise from trace moisture or impurities in reagents. Rigorous drying of solvents and reagents is critical .

How can researchers validate the structural integrity and purity of this compound?

Basic Research Question
Characterization requires a multi-technique approach:

  • NMR spectroscopy : 19F^{19}\text{F} NMR is critical for confirming trifluoromethyl and sulfinyl group connectivity. A singlet near δ −70 ppm (CF3_3) and a distinct sulfinyl proton signal are expected .
  • Gas chromatography (GC) : Purity >95% is achievable, with retention times calibrated against known standards .
  • Elemental analysis : Matches theoretical values for C (16.2%), F (38.4%), and S (21.6%) .
    Advanced Tip : High-resolution mass spectrometry (HRMS) can resolve isotopic patterns for unambiguous identification .

What mechanistic role does this compound play in electrophilic trifluoromethylation reactions?

Advanced Research Question
The compound acts as a latent CF3_3 source via in situ generation of trifluoromethanesulfinyl radicals. Computational studies (DFT) suggest:

  • Radical initiation : Light or thermal activation cleaves the S–O bond, releasing CF3_3 radicals .
  • Solvent effects : Non-polar solvents (e.g., hexane) stabilize radicals, improving reaction efficiency .
    Contradiction Alert : Conflicting reports on radical stability in polar solvents (e.g., DMSO) may stem from competing hydrogen-bonding interactions .

How do computational models predict the solvent compatibility of this compound?

Advanced Research Question
Quantum chemical calculations (e.g., COSMO-RS) reveal:

  • Solubility trends : Highest in fluorinated solvents (e.g., perfluorohexane) due to CF3_3 group affinity .
  • Reactivity in water : Hydrolysis occurs via nucleophilic attack on sulfur, forming trifluoromethanesulfonic acid .
    Methodological Insight : MD simulations show aggregation in aqueous systems, necessitating stabilizers (e.g., surfactants) for homogeneous reactions .

How should researchers address inconsistencies in reported electrochemical stability of this compound in lithium-ion batteries?

Data Contradiction Analysis
Discrepancies in oxidative stability (>4.5 V vs. Li/Li+^+ in some studies vs. <3.8 V in others) arise from:

  • Electrode materials : Carbonaceous anodes may catalyze decomposition .
  • Electrolyte composition : Additives like vinylene carbonate can passivate reactive surfaces .
    Resolution Strategy : Use differential scanning calorimetry (DSC) to map decomposition pathways under simulated battery conditions .

What safety protocols are essential for high-temperature reactions involving this compound?

Basic Research Question
Critical precautions include:

  • Ventilation : Use fume hoods to prevent inhalation of volatile degradation products (e.g., SO2_2) .
  • Personal protective equipment (PPE) : Chemically resistant gloves (e.g., Viton®) and face shields are mandatory .
  • Thermal monitoring : Reactions above 80°C require explosion-proof equipment due to risk of exothermic decomposition .

Can this compound serve as a precursor for novel fluorinated polymers?

Advanced Research Question
Yes, its sulfinyl group enables polymerization via:

  • Radical copolymerization : With tetrafluoroethylene to form sulfonated fluoropolymers .
  • Coordination chemistry : Metal-mediated reactions (e.g., with Pd catalysts) yield conductive polymers for battery electrolytes .
    Challenges : Controlling molecular weight distribution requires precise stoichiometry and initiator ratios .

How does isotopic labeling (e.g., 18O^{18}\text{O}18O) aid in studying the hydrolysis pathways of this compound?

Advanced Research Question
18O^{18}\text{O}-labeling tracks oxygen migration during hydrolysis:

  • Mechanistic insight : 18O^{18}\text{O} incorporation into sulfonic acid products confirms nucleophilic attack at sulfur .
  • Kinetic studies : Isotope effects reveal rate-limiting steps (e.g., solvent-assisted proton transfer) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.